3-(4-Methoxyphenyl)piperidine
Overview
Description
3-(4-Methoxyphenyl)piperidine is a compound with the CAS Number: 19725-26-9 and a molecular weight of 191.27 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
Piperidines, including 3-(4-Methoxyphenyl)piperidine, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidines has been widespread and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives includes substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The InChI code for 3-(4-Methoxyphenyl)piperidine is1S/C12H17NO/c1-14-12-6-4-10(5-7-12)11-3-2-8-13-9-11/h4-7,11,13H,2-3,8-9H2,1H3
. This indicates the presence of 12 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom in the molecule . Chemical Reactions Analysis
The chemical reactions involving piperidines have been extensively studied. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis are some of the methods used for the synthesis of piperazine derivatives .Physical And Chemical Properties Analysis
3-(4-Methoxyphenyl)piperidine is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
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Pharmaceutical Industry
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
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Drug Discovery
- Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
- Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .
- Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
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Synthesis of Natural Alkaloids
- A general method to assemble multi-substituted chiral piperidines was developed, inspired by the biosynthesis of piperidine natural products .
- In biosynthesis, Δ1-piperideine 4 plays a key role as a common intermediate giving rise to a variety of piperidine-based natural alkaloids .
- The method was showcased by concise two-step approaches in the synthesis of the bioactive natural alkaloids (+)-241D; (−)-241D and isosolenopsin A .
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Anticancer Agents
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Antimalarial Agents
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Synthesis of Biologically Active Compounds
- Piperidine is a six-membered cyclic molecule that belongs to a significant class of nitrogen heterocycles found in many active pharmaceuticals, natural products, and functional materials .
- It is a key scaffold in many naturally occurring biologically active compounds and naturally occurring substances such as alkaloids, enzymes, or polypeptides .
- Niacin and pyridoxine (vitamin B6), which play crucial roles in biological systems, are also pyridine derivatives .
Safety And Hazards
The safety data sheet for 3-(4-Methoxyphenyl)piperidine indicates that it is a hazardous substance. The hazard statements include H302-H315-H319-H335, which refer to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . The precautionary statements include measures to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .
Future Directions
Piperidines, including 3-(4-Methoxyphenyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research could focus on developing new synthesis methods and exploring the pharmacological applications of piperidines .
properties
IUPAC Name |
3-(4-methoxyphenyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-6-4-10(5-7-12)11-3-2-8-13-9-11/h4-7,11,13H,2-3,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFIBRNSGSEFHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513447 | |
Record name | 3-(4-Methoxyphenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)piperidine | |
CAS RN |
19725-26-9 | |
Record name | 3-(4-Methoxyphenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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